Cas no 1521213-67-1 (3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol)

3-(1,3-Benzothiazol-2-yl)methylazetidin-3-ol is a heterocyclic compound featuring a benzothiazole moiety linked to an azetidin-3-ol scaffold. This structure imparts unique reactivity and potential utility in medicinal chemistry and material science applications. The presence of both the benzothiazole and azetidine rings offers opportunities for further functionalization, making it a versatile intermediate in synthetic organic chemistry. Its rigid framework may contribute to enhanced binding affinity in biologically active molecules, while the hydroxyl group provides a handle for derivatization. The compound's stability and well-defined stereochemistry further support its use in targeted synthesis. Researchers may explore its applications in drug discovery or as a building block for advanced materials.
3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol structure
1521213-67-1 structure
Product name:3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol
CAS No:1521213-67-1
MF:C11H12N2OS
MW:220.290781021118
CID:5999271
PubChem ID:79818841

3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol
    • 3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol
    • CS-0353578
    • EN300-1856431
    • 1521213-67-1
    • 3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
    • AKOS018377286
    • 3-Azetidinol, 3-(2-benzothiazolylmethyl)-
    • Inchi: 1S/C11H12N2OS/c14-11(6-12-7-11)5-10-13-8-3-1-2-4-9(8)15-10/h1-4,12,14H,5-7H2
    • InChI Key: HBTXRHLRXCMONO-UHFFFAOYSA-N
    • SMILES: N1CC(CC2=NC3=CC=CC=C3S2)(O)C1

Computed Properties

  • Exact Mass: 220.06703418g/mol
  • Monoisotopic Mass: 220.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.4Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.398±0.06 g/cm3(Predicted)
  • Boiling Point: 407.2±20.0 °C(Predicted)
  • pka: 13.53±0.20(Predicted)

3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1856431-0.5g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
0.5g
$809.0 2023-09-18
Enamine
EN300-1856431-10g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
10g
$3622.0 2023-09-18
Enamine
EN300-1856431-10.0g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
10g
$6390.0 2023-06-03
Enamine
EN300-1856431-2.5g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
2.5g
$1650.0 2023-09-18
Enamine
EN300-1856431-0.1g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
0.1g
$741.0 2023-09-18
Enamine
EN300-1856431-1.0g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
1g
$1485.0 2023-06-03
Enamine
EN300-1856431-5.0g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
5g
$4309.0 2023-06-03
Enamine
EN300-1856431-1g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
1g
$842.0 2023-09-18
Enamine
EN300-1856431-0.25g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
0.25g
$774.0 2023-09-18
Enamine
EN300-1856431-0.05g
3-[(1,3-benzothiazol-2-yl)methyl]azetidin-3-ol
1521213-67-1
0.05g
$707.0 2023-09-18

Additional information on 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol

Comprehensive Overview of 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol (CAS No. 1521213-67-1)

3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol (CAS No. 1521213-67-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of azetidine derivatives, which are increasingly studied for their potential applications in drug discovery and material science. Its molecular structure combines a benzothiazole moiety with an azetidin-3-ol group, offering a versatile scaffold for further chemical modifications.

Recent studies highlight the growing interest in heterocyclic compounds like 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol, particularly in the context of targeted drug design and enzyme inhibition. Researchers are exploring its potential as a building block for small-molecule therapeutics, especially in areas such as neurodegenerative diseases and anti-inflammatory agents. The compound's CAS No. 1521213-67-1 is frequently searched in academic databases, reflecting its relevance in modern medicinal chemistry.

One of the key advantages of 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol lies in its structural diversity, which allows for the development of derivatives with tailored properties. This aligns with current trends in fragment-based drug discovery, where researchers seek to optimize bioavailability and binding affinity. The compound's benzothiazole component is particularly noteworthy, as it is often associated with fluorescence properties, making it useful in biomarker development and imaging techniques.

In the agrochemical sector, 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol is being investigated for its potential role in crop protection. Its azetidine core may contribute to novel pesticide formulations, addressing the growing demand for sustainable agriculture solutions. The compound's CAS No. 1521213-67-1 is often referenced in patents related to green chemistry and eco-friendly agrochemicals, underscoring its industrial significance.

Synthetic routes to 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol typically involve multi-step organic reactions, including cyclization and functional group transformations. Recent advancements in catalytic methods have improved the efficiency of its production, reducing waste and enhancing yield. These developments are critical for scaling up applications in both pharmaceutical and agrochemical industries.

The compound's physicochemical properties, such as solubility and stability, are also areas of active research. Understanding these parameters is essential for formulating drug delivery systems or agricultural sprays. Computational tools like molecular docking and QSAR modeling are increasingly used to predict the behavior of 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol and its derivatives, accelerating the R&D process.

In summary, 3-(1,3-benzothiazol-2-yl)methylazetidin-3-ol (CAS No. 1521213-67-1) represents a promising compound with broad applications in life sciences and material innovation. Its unique hybrid structure and functional versatility make it a valuable subject for ongoing research, particularly in addressing contemporary challenges in healthcare and agriculture.

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